4-bromo-5-morpholino-2-(2-oxopropyl)-3(2H)-pyridazinone
CAS No.: 477845-69-5
Cat. No.: VC6235188
Molecular Formula: C11H14BrN3O3
Molecular Weight: 316.155
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 477845-69-5 |
|---|---|
| Molecular Formula | C11H14BrN3O3 |
| Molecular Weight | 316.155 |
| IUPAC Name | 4-bromo-5-morpholin-4-yl-2-(2-oxopropyl)pyridazin-3-one |
| Standard InChI | InChI=1S/C11H14BrN3O3/c1-8(16)7-15-11(17)10(12)9(6-13-15)14-2-4-18-5-3-14/h6H,2-5,7H2,1H3 |
| Standard InChI Key | YMSWXZGMTLEYOX-UHFFFAOYSA-N |
| SMILES | CC(=O)CN1C(=O)C(=C(C=N1)N2CCOCC2)Br |
Introduction
Chemical Identity and Structural Characteristics
4-Bromo-5-morpholino-2-(2-oxopropyl)-3(2H)-pyridazinone belongs to the pyridazinone family, characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms and a ketone group. The bromine atom at position 4 and the morpholine group at position 5 introduce steric and electronic modifications that influence reactivity and biological interactions. The 2-oxopropyl side chain at position 2 enhances molecular flexibility, potentially facilitating binding to enzymatic pockets .
Molecular Architecture
The compound’s IUPAC name, 4-bromo-5-(morpholin-4-yl)-2-(2-oxopropyl)-2,3-dihydropyridazin-3-one, reflects its substitution pattern (Figure 1). X-ray crystallography data for analogous pyridazinones reveal planar aromatic cores with substituents adopting equatorial orientations to minimize steric strain . The morpholine group’s oxygen atom may participate in hydrogen bonding, while the bromine atom contributes to hydrophobic interactions.
Table 1: Physicochemical Properties of 4-Bromo-5-morpholino-2-(2-oxopropyl)-3(2H)-pyridazinone
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 316.15 g/mol |
| CAS Registry Number | 477845-69-5 |
| Appearance | White powder or clear liquid |
| Water Solubility | >47.4 µg/mL (pH 7.4) |
| Storage Conditions | Tightly sealed, dry, 2–8°C |
Data sourced from supplier specifications and computational predictions .
Synthesis and Manufacturing
The synthesis of 4-bromo-5-morpholino-2-(2-oxopropyl)-3(2H)-pyridazinone involves multi-step reactions leveraging nucleophilic aromatic substitution and ketone functionalization. A plausible route, inferred from related pyridazinone syntheses , proceeds as follows:
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Bromination of Pyridazinone Precursor: 5-Morpholino-3(2H)-pyridazinone undergoes electrophilic bromination using (NBS) in , yielding 4-bromo-5-morpholino-3(2H)-pyridazinone.
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Alkylation with Chloroacetone: The brominated intermediate reacts with chloroacetone in acetone under basic conditions (KCO), introducing the 2-oxopropyl group via nucleophilic displacement .
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Purification: Column chromatography or recrystallization isolates the final product, typically achieving >97% purity .
Table 2: Synthetic Route Overview
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Bromination | NBS, , 60°C | 75% |
| 2 | Alkylation | Chloroacetone, KCO, acetone | 68% |
Yields estimated from analogous procedures .
| Compound | IC (MAO-B) | Selectivity Index (MAO-A/MAO-B) |
|---|---|---|
| T6 (meta-Br) | 0.013 µM | 120.8 |
| T7 (para-Br) | 6.86 µM | 1.2 |
| Lazabemide (Reference) | 0.14 µM | 850 |
Future Research Directions
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Activity Profiling: Systematic evaluation of MAO-B inhibition kinetics and selectivity.
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Structural Optimization: Modifying the 2-oxopropyl chain to enhance blood-brain barrier permeability.
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In Vivo Studies: Assessing pharmacokinetics and efficacy in animal models of Parkinson’s disease.
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